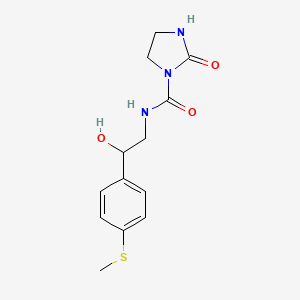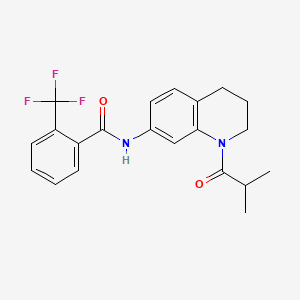![molecular formula C23H23N3O B2655024 {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 945156-03-6](/img/structure/B2655024.png)
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine, often referred to as 4-Phenylbiphenyl-2-ylcarbonyl-piperazine or 4-PBCP, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-PBCP has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound has been explored for its synthesis and potential antimicrobial activities. In a study by Bektaş et al. (2007), novel derivatives, including those related to the compound of interest, were synthesized and screened for antimicrobial activities, revealing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Role in Curing Systems and Material Properties
Another application is in curing systems of benzoxazine with amines, as investigated by Sun et al. (2015). This study found that certain amines, including those structurally related to the compound , rapidly cure with benzoxazine monomers, providing insights into improving thermosetting resins (Sun et al., 2015).
Application in Transfection Experiments
The compound's derivatives have also been used in biological experiments such as transfection agents to deliver DNA into cell strains. A study by Padié et al. (2009) found that certain phosphorus dendrimers with amine terminal groups, related to the compound, were efficient in forming dendriplexes and exhibited low cytotoxicity (Padié et al., 2009).
Antitumor Activity Evaluation
A significant application area is in antitumor activity. Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, structurally similar to the compound of interest, and found promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. This study highlighted the potential of such compounds, related to the compound , as pH probes and for photo-induced electron transfer applications (Gan et al., 2003).
CO2 Capture
Piperazine-immobilized polymeric membranes, which are conceptually related to the compound , have been studied for CO2 capture. A study by Taniguchi et al. (2020) found that such membranes exhibit high CO2 separation performance, illustrating the potential of piperazine derivatives in environmental applications (Taniguchi et al., 2020).
properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c24-19-10-12-20(13-11-19)25-14-16-26(17-15-25)23(27)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-13H,14-17,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUZZCGCKTPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2654946.png)

![2-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2654952.png)


![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)
![2-(Phenylmethoxycarbonylamino)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2654956.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)